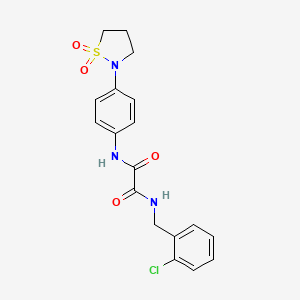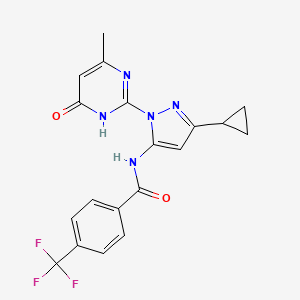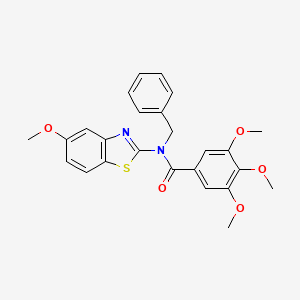
N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with benzyl, trimethoxy, and methoxybenzothiazolyl groups
作用机制
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the structure of this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
One study mentions a compound that inhibited taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated erk2 (extracellular signal regulated kinase 2) protein, and inhibited erks phosphorylation without acting directly on microtubules and tubulin . This might provide some insight into the possible interactions of this compound with its targets.
Biochemical Pathways
Compounds containing the tmp group have shown to affect various biochemical pathways related to their targets, such as those involving tubulin, hsp90, trxr, hlsd1, alk2, p-gp, and platelet-derived growth factor receptor β .
Result of Action
Compounds containing the tmp group have displayed notable anti-cancer effects, promising anti-fungal and anti-bacterial properties, and significant efficacy against leishmania, malaria, and trypanosoma . They have also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
生化分析
Biochemical Properties
The TMP group in N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide plays a critical role in its biochemical reactions . This group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The TMP group has been associated with notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 protein, and inhibit ERKs phosphorylation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit tubulin, a key protein involved in cell division .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzoyl chloride with N-benzyl-5-methoxy-1,3-benzothiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The benzyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide group can produce primary or secondary amines.
科学研究应用
N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the benzamide and benzothiazolyl groups.
N-benzyl-3,4,5-trimethoxybenzamide: Similar structure but without the benzothiazolyl group.
N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the benzyl and trimethoxy groups.
Uniqueness
N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its combination of benzyl, trimethoxy, and benzothiazolyl groups, which confer distinct electronic and steric properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
属性
IUPAC Name |
N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-29-18-10-11-22-19(14-18)26-25(33-22)27(15-16-8-6-5-7-9-16)24(28)17-12-20(30-2)23(32-4)21(13-17)31-3/h5-14H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETYQURXBIKVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2984502.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2984503.png)
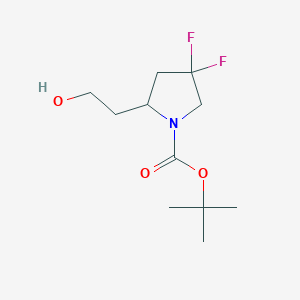
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B2984505.png)
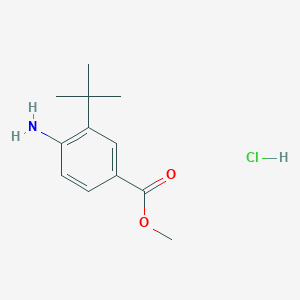
![1-[4-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2984510.png)
![5-[1-(4-Chlorophenoxy)ethyl]-1,2-oxazole](/img/structure/B2984511.png)
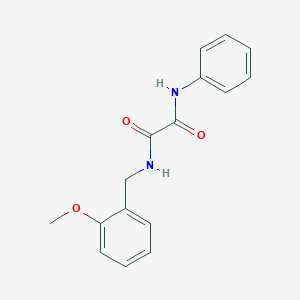
![5-[3,3-Bis(trifluoromethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2984517.png)
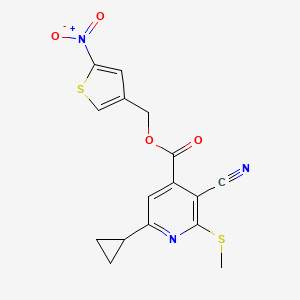
![5-[1-(4-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2984520.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2984521.png)
